

Spectroscopic Scrutiny: A Comparative Analysis of (Difluoromethoxy)benzene and (Fluoromethoxy)benzene

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Compound of Interest

Compound Name: (Difluoromethoxy)benzene

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A detailed spectroscopic comparison of **(Difluoromethoxy)benzene** and (Fluoromethoxy)benzene reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the variation in fluorine substitution on the methoxy group, are critical for the unambiguous identification and characterization of these compounds in research and drug development settings. This guide provides a comprehensive summary of their spectroscopic data, supported by detailed experimental protocols.

Introduction

(Difluoromethoxy)benzene and (Fluoromethoxy)benzene are fluorinated aromatic ethers that are of increasing interest in medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Accurate and reliable analytical methods are therefore essential for distinguishing between these closely related structures. This guide presents a side-by-side spectroscopic comparison to aid researchers in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **(Difluoromethoxy)benzene** and (Fluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H , ^{13}C , and ^{19}F NMR spectra of the title compounds exhibit characteristic shifts and coupling patterns.

Table 1: ^1H NMR Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
(Difluoromethoxy)benzene	7.22	d	8.5	2H, Ar-H
6.61	t	72.4	1H, -OCHF ₂	
7.69	d	8.5	2H, Ar-H	
(Fluoromethoxy)benzene	7.06-7.09	m	2H, Ar-H	
5.66	d	54.4	2H, -OCH ₂ F	
7.23-7.27	m	1H, Ar-H		
7.36-7.37	m	2H, Ar-H		

Note: Data for **(Difluoromethoxy)benzene** is for the related compound 4-(difluoromethoxy)benzonitrile[1]. Data for (Fluoromethoxy)benzene is for the related compound 4-(fluoromethoxy)-1,1'-biphenyl[2].

Table 2: ^{13}C NMR Data

Compound	Chemical Shift (δ , ppm)	Assignment
(Difluoromethoxy)benzene	162.68 (t, J = 3.1 Hz)	C-O
154.30	Ar-C	
132.28	Ar-C	
113.12 (t, J = 255.2 Hz)	-OCHF ₂	
112.95	Ar-C	
110.71	Ar-C	
(Fluoromethoxy)benzene	155.2 (d, J = 3.0 Hz)	C-O
139.3	Ar-C	
135.6	Ar-C	
127.7	Ar-C	
127.3	Ar-C	
126.1	Ar-C	
125.8	Ar-C	
115.8 (d, J = 1.2 Hz)	Ar-C	
99.7 (d, J = 217.4 Hz)	-OCH ₂ F	

Note: Data for **(Difluoromethoxy)benzene** is for a related compound[3]. Data for (Fluoromethoxy)benzene is for 4-(fluoromethoxy)-1,1'-biphenyl[2].

Table 3: ¹⁹F NMR Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(Difluoromethoxy)benzene	-82.35	d	72.5
(Fluoromethoxy)benzene	-148.4	s	

Note: Data for **(Difluoromethoxy)benzene** is for 4-(difluoromethoxy)benzonitrile[1]. Data for (Fluoromethoxy)benzene is for 4-(fluoromethoxy)-1,1'-biphenyl[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The C-F and C-O stretching vibrations are particularly informative for these compounds.

Table 4: Key IR Absorption Bands

Compound	Wavenumber (cm^{-1})	Assignment
(Difluoromethoxy)benzene	3042	Aromatic C-H stretch
1609, 1588, 1506, 1490	Aromatic C=C stretch	
1247, 1199, 1167, 1142	C-O and C-F stretch	
1074, 1024, 1010	C-F stretch	
(Fluoromethoxy)benzene	~3050	Aromatic C-H stretch
~1600, ~1500	Aromatic C=C stretch	
~1250-1000	C-O and C-F stretch	

Note: IR data for **(Difluoromethoxy)benzene** is for a related compound[1]. General expected ranges are provided for (Fluoromethoxy)benzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(Difluoromethoxy)benzene	144.04	144, 95, 65
(Fluoromethoxy)benzene	126.05	126, 95, 77, 51

Note: Fragmentation data for **(Difluoromethoxy)benzene** is based on related compounds. Data for (Fluoromethoxy)benzene is based on the NIST database entry for the parent compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ^1H , ^{13}C , and ^{19}F NMR spectra were acquired on a 400 MHz spectrometer.
 - ^1H NMR: 16 scans were acquired with a relaxation delay of 1 second.
 - ^{13}C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.
 - ^{19}F NMR: 64 scans were acquired with a relaxation delay of 1 second.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.

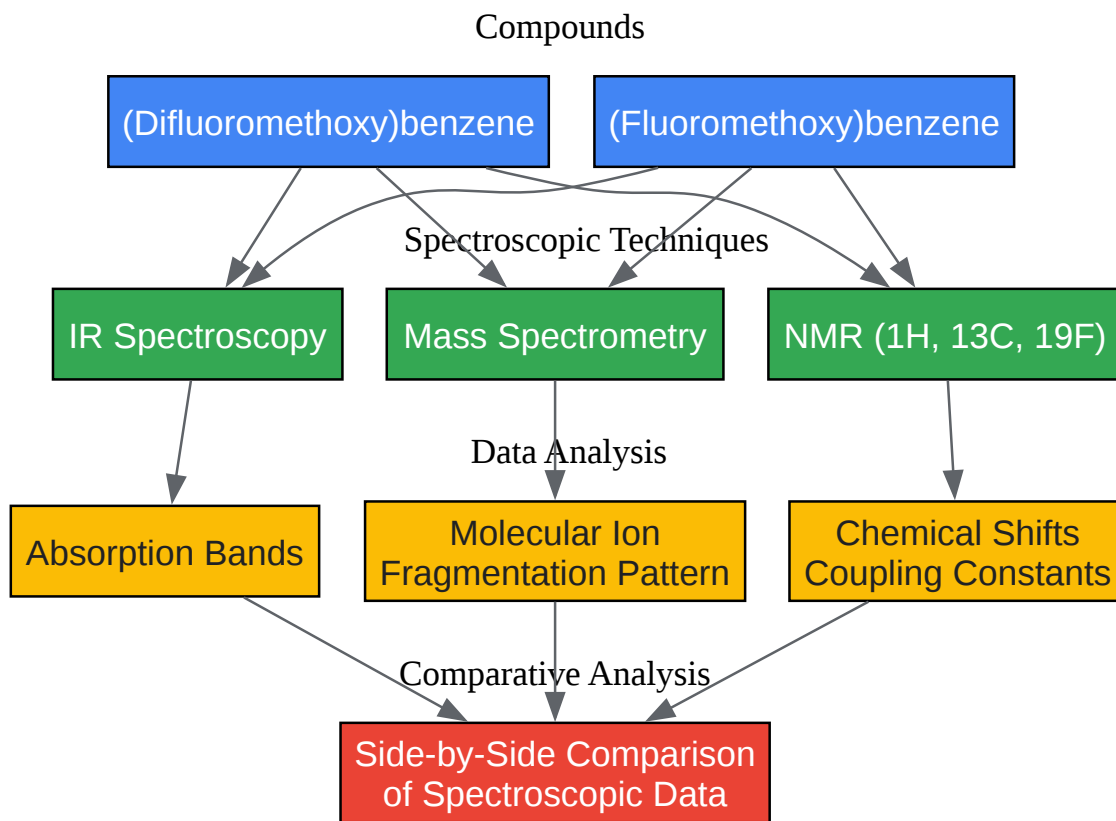
- **Data Acquisition:** The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . 16 scans were co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- **Ionization:** Electron ionization (EI) was used at 70 eV.
- **Data Acquisition:** The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-400.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of **(Difluoromethoxy)benzene** and (Fluoromethoxy)benzene is illustrated in the following diagram.



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